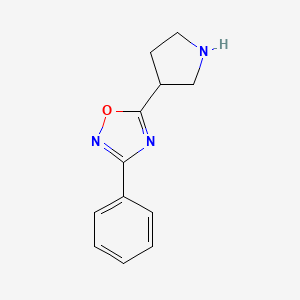
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a hydroxy group and a methoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving matrix metalloproteinases (MMPs).
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs) by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, including those involved in cancer progression and tissue remodeling.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]sulfonylpiperidine-4-carboxamide: Another MMP inhibitor with a similar hydroxy and methoxyethyl substitution pattern.
N-Hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethyl)benzoyl]amino]-1-piperidinyl-sulfonyl-4-piperidinecarboxamide: A compound with similar structural features and biological activity.
Uniqueness
N-Hydroxy-1-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit MMPs with high specificity and potency makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H11N3O3 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
N-hydroxy-2-(2-methoxyethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O3/c1-13-5-4-10-6(2-3-8-10)7(11)9-12/h2-3,12H,4-5H2,1H3,(H,9,11) |
Clave InChI |
QHAVZYMJEUJKKY-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=CC=N1)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


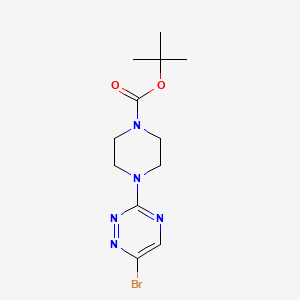

![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)
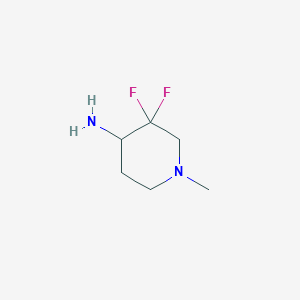

![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
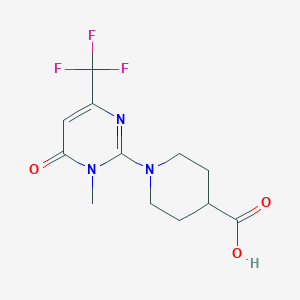


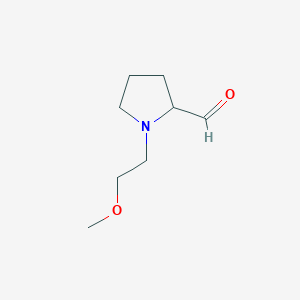

![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)
